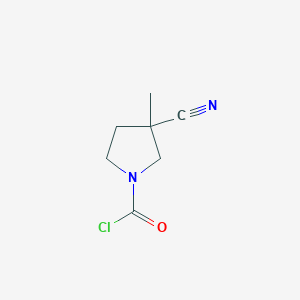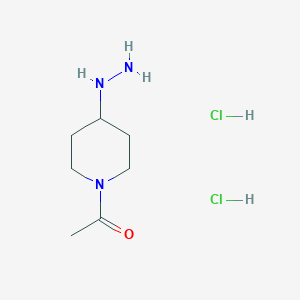
Ethyl 3-chloro-6-phenylpyridazine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-chloro-6-phenylpyridazine-4-carboxylate is a chemical compound with the molecular formula C13H11ClN2O2 . It has a molecular weight of 262.69 . This compound is not intended for human or veterinary use, but for research purposes.
Molecular Structure Analysis
The molecular structure of Ethyl 3-chloro-6-phenylpyridazine-4-carboxylate can be analyzed using its InChI Code: 1S/C19H15ClN2O2S/c1-2-24-19(23)16-12-17(13-6-4-3-5-7-13)21-22-18(16)25-15-10-8-14(20)9-11-15/h3-12H,2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used in computational chemistry.Physical And Chemical Properties Analysis
Ethyl 3-chloro-6-phenylpyridazine-4-carboxylate has a molecular weight of 262.69 . More detailed physical and chemical properties such as density, melting point, and boiling point are not available in the retrieved data.Applications De Recherche Scientifique
Anticancer Applications
Ethyl 3-chloro-6-phenylpyridazine-4-carboxylate and its derivatives have been explored for potential anticancer properties. Studies have synthesized various compounds related to this chemical, investigating their effects on the proliferation of cultured L1210 cells and the survival of mice bearing P388 leukemia. These compounds have shown varied impacts on cancer cell growth, suggesting their potential as anticancer agents (Temple et al., 1983).
Organic Synthesis and Functionalization
Research has also focused on the synthesis of functionalized pyrido[4,3-b][1,4]oxazine and imidazo[1,2-a]pyridine derivatives. Ethyl 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxylate derivatives have been obtained through reactions involving ethyl 3-chloro-6-phenylpyridazine-4-carboxylate, showcasing the compound's utility in creating complex organic molecules with potential applications in medicinal chemistry and drug design (Arrault et al., 2002).
Antibacterial Agents
Compounds derived from ethyl 3-chloro-6-phenylpyridazine-4-carboxylate have been synthesized and tested for their antibacterial activity. These novel compounds, using 3-amino-5-phenyl-2-ethoxycarbonylthieno[2,3-c]pyridazine as a starting material, were evaluated for their efficacy against various bacterial strains, indicating the chemical's potential for contributing to the development of new antibacterial agents (Al-Kamali et al., 2014).
Corrosion Inhibition
Research into the applications of ethyl 3-chloro-6-phenylpyridazine-4-carboxylate extends to the field of corrosion inhibition. Derivatives of this compound have been studied for their effectiveness in protecting metals from corrosion, demonstrating the potential of these chemicals in industrial applications to extend the lifespan of metal components and structures (Dohare et al., 2017).
Safety And Hazards
Propriétés
IUPAC Name |
ethyl 3-chloro-6-phenylpyridazine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2/c1-2-18-13(17)10-8-11(15-16-12(10)14)9-6-4-3-5-7-9/h3-8H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLVLRYKBDWPVFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN=C1Cl)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-chloro-6-phenylpyridazine-4-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[Cyano-[4-(trifluoromethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2739937.png)


![5-amino-N-(5-chloro-2-methoxyphenyl)-1-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2739944.png)

![3'-(Trifluoromethyl)-[1,1'-biphenyl]-4-amine hydrochloride](/img/no-structure.png)
![N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-4'-fluoro-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2739951.png)
![dimethyl 2-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamido)terephthalate](/img/structure/B2739953.png)


![(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2739957.png)
![6-cyano-N-{2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl}pyridine-3-sulfonamide](/img/structure/B2739958.png)
![(E)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethylbenzamide](/img/structure/B2739959.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2739960.png)